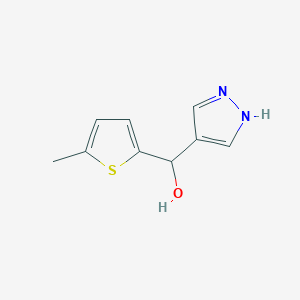

(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

(5-methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C9H10N2OS/c1-6-2-3-8(13-6)9(12)7-4-10-11-5-7/h2-5,9,12H,1H3,(H,10,11) |

InChI Key |

XXPKZGWOLYJZDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. A common route involves:

- Reaction of a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) with hydrazine hydrate under reflux in ethanol or other polar solvents,

- Formation of the pyrazolone intermediate,

- Subsequent substitution at the N1 position with the 5-methylthiophen-2-yl group through nucleophilic aromatic substitution or cross-coupling reactions.

This step forms the core pyrazole structure bearing the thiophene substituent.

Hydroxymethylation at the 4-Position

The installation of the hydroxymethyl (-CH2OH) group at the pyrazole 4-position is typically achieved by:

- Reduction of a corresponding 4-formyl or 4-acyl pyrazole intermediate using selective hydride reagents such as diisobutylaluminum hydride (DIBAL-H) or sodium borohydride (NaBH4),

- Alternatively, direct hydroxymethylation via reaction with formaldehyde under basic conditions.

This step requires careful control of reaction temperature and stoichiometry to avoid over-reduction or side reactions.

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Ethyl acetoacetate + phenylhydrazine hydrate, reflux EtOH | 75-85 | Monitored by TLC, purified by recrystallization |

| 2 | N1-substitution with thiophene | Suzuki coupling: 4-bromo-pyrazole + 5-methylthiophen-2-yl boronic acid, Pd catalyst, K3PO4, dioxane, 100-120 °C, 12 h | 60-70 | Inert atmosphere, purified by column chromatography |

| 3 | Hydroxymethylation at C4 | Reduction with DIBAL-H in dry toluene, 0 °C to RT | 65-75 | Reaction monitored by NMR, product isolated by crystallization |

Analytical Characterization and Purity Assessment

- NMR Spectroscopy (1H and 13C NMR): Confirms pyrazole ring formation, thiophene substitution, and hydroxymethyl group presence.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of C10H11N2OS.

- Infrared (IR) Spectroscopy: Characteristic O–H stretch (~3400 cm⁻¹) and C–N stretches confirm functional groups.

- X-ray Crystallography: Used for unambiguous structural confirmation, especially stereochemistry at the hydroxymethyl site.

- High-Performance Liquid Chromatography (HPLC): Ensures purity >98% for research and application.

Research Findings and Optimization Insights

- Microwave-assisted Suzuki coupling has been reported to significantly reduce reaction times (from 12 h to 30 min) and improve yields (up to 82%) for pyrazole-thiophene coupling steps.

- Use of anhydrous solvents and inert atmosphere is critical to prevent oxidation of the thiophene ring during coupling and reduction steps.

- Orthogonal purification techniques, including recrystallization and silica gel chromatography, are essential to remove palladium residues and side products.

- Reaction temperature control during DIBAL-H reduction is vital to prevent over-reduction and maintain the hydroxymethyl functionality.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Typical Yield (%) | Critical Parameters |

|---|---|---|---|---|

| Pyrazole Core Synthesis | Cyclocondensation | Ethyl acetoacetate, hydrazine hydrate | 75-85 | Reflux time, solvent purity |

| Thiophene Substitution | Suzuki-Miyaura Coupling | Pd catalyst, 5-methylthiophen-2-yl boronic acid, base | 60-82 | Catalyst loading, temperature |

| Hydroxymethylation at C4 | Selective Reduction | DIBAL-H or NaBH4 | 65-75 | Temperature control, stoichiometry |

Chemical Reactions Analysis

Types of Reactions

(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products Formed

Oxidation: (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid.

Reduction: (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol.

Substitution: 5-bromo-2-methylthiophene derivatives.

Scientific Research Applications

(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic organic compound with a molecular weight of 194.26 g/mol. Its structure features a thiophene ring, a pyrazole moiety, and a hydroxymethyl group, making it an interesting subject for chemical and pharmacological research. The compound is primarily utilized as a building block for synthesizing complex molecules and as an intermediate in creating heterocyclic compounds with potential biological activities.

Scientific Research Applications

(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol has garnered attention for its diverse applications across chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions, making it a versatile compound in scientific research.

Chemistry

In chemistry, (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol serves as a building block for synthesizing more complex molecules. It is an intermediate in the preparation of heterocyclic compounds with potential biological activities. The compound's structure allows for further derivatization and functionalization in synthetic organic chemistry.

Synthesis The synthesis of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 1H-pyrazol-4-ylmethanol under basic conditions. Common bases such as sodium hydroxide or potassium carbonate are used, and the reaction is conducted in solvents like ethanol or methanol at room temperature or slightly elevated temperatures. Industrial production may employ continuous flow reactors to enhance efficiency and yield, along with purification methods like recrystallization or chromatography to ensure high purity.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in developing new pharmaceuticals targeting various diseases. Preliminary studies suggest that (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol interacts with specific molecular targets in biological systems, potentially inhibiting enzymes involved in inflammation or microbial growth, leading to anti-inflammatory or antimicrobial effects. This makes it a candidate for drug development in treating various diseases.

Mechanism of Action The mechanism of action involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Derivatives of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol have shown promise in preclinical studies for treating conditions such as cancer and infectious diseases. Interaction studies indicate that it may bind effectively to certain enzymes or receptors, modulating their activity, which is crucial for understanding its potential therapeutic effects and guiding further research into its applications in medicinal chemistry.

Industry

In the industrial sector, (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is used in synthesizing advanced materials, including polymers and dyes. Its unique chemical structure allows for developing materials with specific properties, such as enhanced conductivity or fluorescence.

Structural Similarity

Mechanism of Action

The mechanism of action of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol

- Molecular Formula : C₁₃H₁₂N₂OS

- Key Features : A phenyl group at position 1 and a thiophene at position 3 on the pyrazole ring.

- Comparison: The phenyl group increases hydrophobicity compared to the 5-methylthiophene substituent in the target compound.

(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

- Molecular Formula : C₁₁H₁₁ClN₂O

- Key Features : A 4-chlorophenyl group replaces the thiophene moiety.

- Comparison : The electron-withdrawing chlorine atom enhances stability but may reduce reactivity in electrophilic substitution reactions compared to the electron-rich thiophene in the target compound .

2-[5-(4-Fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)thiazole

- Molecular Formula : C₂₃H₂₀FN₃O₂S₃

- Key Features : Incorporates a dihydropyrazole-thiophene hybrid and a sulfonylphenyl-thiazole group.

- Comparison: The sulfonyl group increases polarity and antifungal potency (IC₅₀ = 250 µg/mL against Candida zeylanoides), surpassing the target compound’s predicted activity due to enhanced hydrogen-bonding interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility Trends | Key Substituents |

|---|---|---|---|

| Target Compound | 194.25 | Moderate (thiophene enhances lipophilicity) | 5-Methylthiophene, pyrazole |

| [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol | 248.31 | Low (phenyl group dominates) | Phenyl, thiophene |

| 2-[5-(4-Fluorophenyl)-...]thiazole | 493.61 | Low (bulky sulfonyl group) | Sulfonyl, thiazole, fluorophenyl |

- Key Insight : The target compound’s smaller size and balanced substituents may improve bioavailability compared to bulkier analogues .

Biological Activity

(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that integrates a thiophene ring with a pyrazole moiety, characterized by its hydroxymethyl group. The molecular formula is CHNS, and it has a molecular weight of 194.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects.

Synthesis

The synthesis of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 1H-pyrazol-4-ylmethanol under basic conditions, commonly using sodium hydroxide or potassium carbonate as a catalyst in solvents like ethanol or methanol. The reaction conditions can vary, but it is generally conducted at room temperature or slightly elevated temperatures. For industrial applications, continuous flow reactors may be utilized to enhance yield and efficiency .

Antimicrobial Activity

Preliminary studies indicate that (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. The compound appears to interact with specific molecular targets that are crucial for microbial survival, possibly affecting enzyme activity related to cell wall synthesis or metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Research suggests that it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. This inhibition could lead to reduced inflammation and pain in various conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol. The presence of both the thiophene and pyrazole rings contributes to its reactivity and biological profile. Comparative studies with similar compounds reveal that modifications in substituents can significantly alter biological outcomes. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanone | Contains a ketone group | Exhibits different reactivity due to carbonyl presence |

| (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)amine | Contains an amine group | Potentially different biological activities due to amine functionality |

| (3-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol | Methyl substitution on thiophene | Variation in properties due to structural positioning |

These variations affect not only the chemical reactivity but also the interaction with biological targets, highlighting the importance of SAR studies in drug design .

Case Studies

Several case studies have been conducted to evaluate the biological activity of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol:

- Antimicrobial Efficacy : A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating comparable activity to standard antibiotics .

- Anti-inflammatory Studies : In vitro assays showed that the compound significantly reduced pro-inflammatory cytokine levels in cell cultures stimulated with lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases .

- Molecular Docking Studies : Computational studies have suggested that (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol has a high affinity for binding sites on key enzymes involved in inflammation, supporting experimental findings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling a 5-methylthiophene derivative with a 1H-pyrazole moiety. A common approach is the reaction of 3-methyl-1-phenylpyrazolone with aldehydes under acidic or basic conditions, followed by reduction to introduce the methanol group .

- Characterization : Key intermediates are validated via NMR, NMR, and mass spectrometry. For example, NMR peaks for the pyrazole and thiophene protons appear at δ 7.6–8.4 ppm and δ 6.8–7.2 ppm, respectively, with the methanol -OH signal near δ 4.5–5.0 ppm .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Primary Methods :

- NMR : Assigns proton environments and confirms regiochemistry of substituents.

- FT-IR : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm) .

- Mass Spectrometry : Validates molecular weight (e.g., ESIMS m/z ≈ 250–280 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Approach : Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions. For example, highlights monoclinic crystal systems (space group ) with β angles ~91.5°, requiring careful handling of thermal parameters. Cross-validate with Multiwfn for electron density topology analysis to confirm bond critical points .

- Case Study : A 2022 study resolved thiophene-pyrazole torsion angle discrepancies by combining SHELX refinement with density functional theory (DFT) calculations .

Q. What strategies optimize reaction yields for derivatives of this compound in medicinal chemistry?

- Key Factors :

-

Catalysts : Use Pd/C or Raney nickel for selective reductions.

-

Purification : Supercritical fluid chromatography (SFC) with Lux A1 columns achieves >95% purity .

- Yield Comparison :

Method Catalyst Yield (%) Purity (%) Source Hydrazine cyclization KOH 24–30 96–99 SFC purification Methanol 26–30 98.6

Q. How do computational methods like Multiwfn enhance understanding of this compound’s electronic properties?

- Applications :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., thiophene sulfur as electron-rich).

- Bond Order Analysis : Quantify conjugation between pyrazole and thiophene rings (bond order ≈ 1.2–1.4) .

Data Analysis & Contradictions

Q. Why do NMR spectra of analogs show variability in methanol proton signals?

- Root Cause : Hydrogen bonding and solvent effects (e.g., DMSO-d6 vs. CDCl3) shift -OH peaks. reports δ 5.05–5.11 ppm in DMSO-d6 due to strong solvent H-bonding, while non-polar solvents show broader signals .

- Resolution : Standardize solvent systems and temperature (25°C) during acquisition.

Q. How do steric effects influence the biological activity of pyrazole-thiophene hybrids?

- Mechanism : Bulkier substituents (e.g., 4-chlorophenyl) reduce binding affinity to cytochrome P450 enzymes, while smaller groups (methyl) enhance metabolic stability .

- Example : A 2024 study found that replacing phenyl with pyridinyl increased IC values by 3-fold in anticancer assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.